

2-Bromo-4-nitro-1-(trifluoromethyl)benzene synthesis route

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Compound of Interest

Compound Name:	2-Bromo-4-nitro-1-(trifluoromethyl)benzene
Cat. No.:	B1375304

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An In-depth Technical Guide to the Synthesis of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. As a senior application scientist, this document is structured to deliver not only a robust experimental protocol but also the underlying scientific principles that govern the synthesis, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Significance

2-Bromo-4-nitro-1-(trifluoromethyl)benzene (CAS No: 875238-74-7) is a valuable substituted benzene ring that serves as a versatile building block in organic synthesis.^{[1][2]} Its utility stems from the presence of three distinct functional groups: a bromine atom, a nitro group, and a trifluoromethyl group. This unique combination allows for a wide range of subsequent chemical modifications, making it an important intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemical research.^{[1][2]} The trifluoromethyl group, in particular, is a prized feature in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API).^[3]

The strategic placement of the bromo and nitro groups allows for selective transformations. The bromine atom can be readily displaced or utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amine, which opens up a plethora of synthetic possibilities, including amide bond formation.

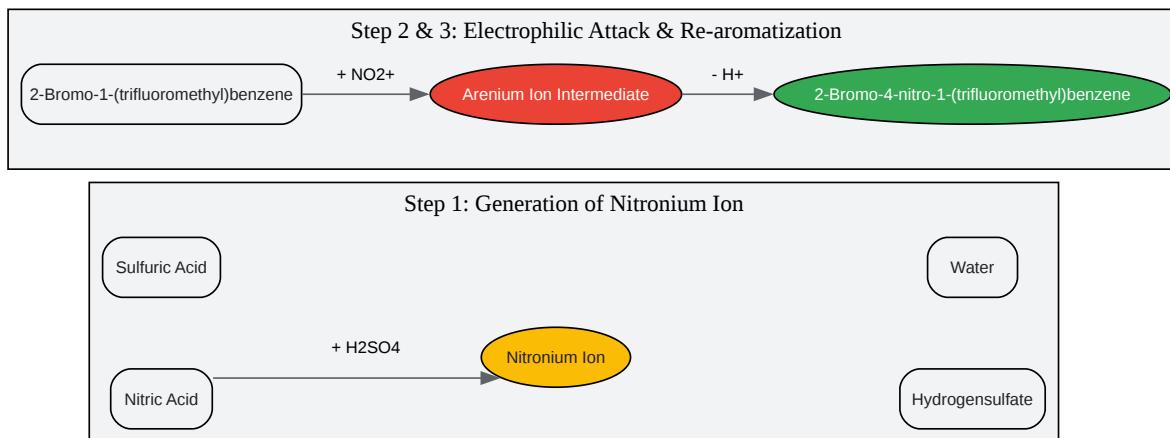
The Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct and industrially viable route to **2-Bromo-4-nitro-1-(trifluoromethyl)benzene** is through the electrophilic aromatic substitution, specifically the nitration of 2-bromo-1-(trifluoromethyl)benzene. This reaction involves the introduction of a nitro group ($-\text{NO}_2$) onto the aromatic ring.

The Mechanism of Nitration

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The mechanism proceeds through three fundamental steps:

- Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO_2^+). This is generated *in situ* by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.^{[4][5]} Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.^[6]
- Electrophilic Attack: The electron-rich π -system of the benzene ring attacks the nitronium ion.^{[4][6]} This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.^[7]
- Re-aromatization: A weak base, such as the hydrogensulfate ion (HSO_4^-) or a water molecule, removes a proton from the carbon atom bearing the nitro group.^[4] This restores the aromaticity of the ring and yields the nitro-substituted product.^[8]

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Caption: Mechanism of Electrophilic Aromatic Nitration.

Regioselectivity

In the nitration of 2-bromo-1-(trifluoromethyl)benzene, the position of the incoming nitro group is directed by the existing substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and a meta-director. The bromo group (-Br) is also deactivating but is an ortho-, para-director due to the influence of its lone pairs of electrons. The directing effects of these two groups lead to the predominant formation of the 4-nitro isomer, which is para to the bromine and meta to the trifluoromethyl group.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**.

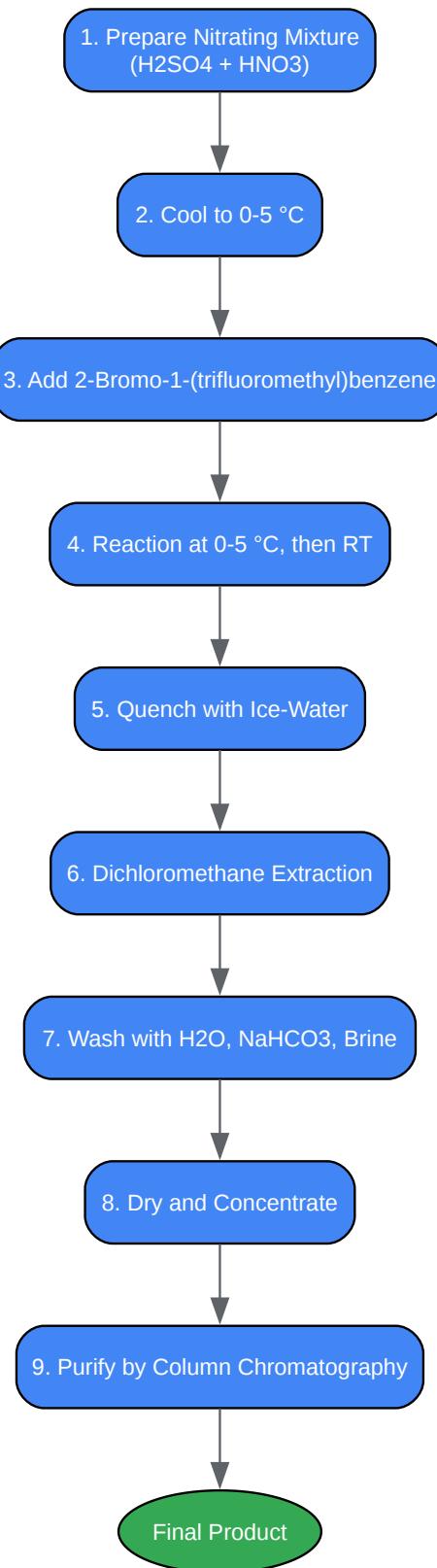
Reagents and Materials

Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Quantity	Moles
2-Bromo-1-(trifluoromethyl)benzene	C ₇ H ₄ BrF ₃	225.01	22.5 g	0.1
Concentrated Sulfuric Acid (98%)	H ₂ SO ₄	98.08	50 mL	-
Concentrated Nitric Acid (70%)	HNO ₃	63.01	15 mL	-
Ice	H ₂ O	18.02	As needed	-
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	150 mL	-
Saturated Sodium Bicarbonate Solution	NaHCO ₃	84.01	100 mL	-
Brine	NaCl	58.44	50 mL	-
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	-

Step-by-Step Procedure

- Preparation of the Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.
- Cooling: Cool the flask in an ice-water bath to bring the temperature of the sulfuric acid down to 0-5 °C.

- **Addition of Nitric Acid:** Slowly add 15 mL of concentrated nitric acid dropwise to the sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C during the addition.
- **Addition of Substrate:** Once the nitrating mixture is prepared and cooled, add 22.5 g (0.1 mol) of 2-bromo-1-(trifluoromethyl)benzene dropwise over a period of 30 minutes. Ensure the temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
- **Quenching:** Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**.

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Caption: Workflow for the synthesis of the target compound.

Product Characteristics

Property	Value
CAS Number	875238-74-7 [9]
Molecular Formula	C ₇ H ₃ BrF ₃ NO ₂ [10]
Molecular Weight	270.00 g/mol [10]
Appearance	Pale yellow liquid or solid
Boiling Point	258 °C [9]
Density	1.8 g/cm ³ [9]

Safety and Handling

The synthesis of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene** involves the use of highly corrosive and reactive chemicals. Strict adherence to safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling concentrated nitric and sulfuric acids.[\[11\]](#) [\[12\]](#)[\[13\]](#)
- Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[\[14\]](#)
- Handling Acids: Concentrated nitric acid and sulfuric acid are strong oxidizing agents and can cause severe burns upon contact.[\[14\]](#)[\[15\]](#) They should be handled with extreme care. Always add acid to water, never the other way around. In this protocol, nitric acid is added to the more dense sulfuric acid.
- Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[\[15\]](#)
- First Aid:
 - Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[\[11\]](#)

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[11]
- Inhalation: Move to fresh air and seek medical attention.[14]

Conclusion

The nitration of 2-bromo-1-(trifluoromethyl)benzene is an efficient and direct method for the synthesis of **2-Bromo-4-nitro-1-(trifluoromethyl)benzene**. A thorough understanding of the reaction mechanism, regioselectivity, and strict adherence to safety precautions are paramount for the successful and safe execution of this synthesis. The resulting product is a valuable intermediate for further synthetic transformations in the pursuit of novel and effective molecules for the pharmaceutical and agrochemical industries.

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